molecular formula C22H21ClN2O2 B14986932 N-(3-chlorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B14986932
M. Wt: 380.9 g/mol
InChI Key: VPJZRCGYSVPWBO-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a propan-2-yloxy group, and a pyridin-2-yl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 3-chlorobenzyl chloride: This is achieved by reacting 3-chlorotoluene with thionyl chloride under reflux conditions.

    Preparation of 4-(propan-2-yloxy)benzoic acid: This involves the esterification of 4-hydroxybenzoic acid with isopropanol in the presence of a strong acid catalyst.

    Coupling reaction: The final step involves the coupling of 3-chlorobenzyl chloride with 4-(propan-2-yloxy)benzoic acid in the presence of a base such as triethylamine, followed by the addition of pyridine-2-amine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of N-[(3-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N’-(pyridin-2-yl)urea: Similar structure but with a urea linkage instead of a benzamide.

    4-(Propan-2-yloxy)-N-(pyridin-2-yl)benzamide: Lacks the chlorophenyl group.

    N-(3-Chlorophenyl)-4-(propan-2-yloxy)benzamide: Lacks the pyridin-2-yl group.

Uniqueness

N-[(3-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21ClN2O2/c1-16(2)27-20-11-9-18(10-12-20)22(26)25(21-8-3-4-13-24-21)15-17-6-5-7-19(23)14-17/h3-14,16H,15H2,1-2H3

InChI Key

VPJZRCGYSVPWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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